2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-(6-methylpyridin-2-yl)acetamide
Beschreibung
The compound 2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-(6-methylpyridin-2-yl)acetamide features a central acetamide backbone substituted with two distinct heterocyclic moieties:
- A 5-(2,4-difluorophenyl)-1,2-oxazol-3-yl group, which incorporates a fluorine-rich aromatic system fused to an oxazole ring.
- A 6-methylpyridin-2-yl group attached via the acetamide nitrogen.
Fluorinated aromatic systems and heterocycles like oxazole and pyridine are common in bioactive molecules due to their ability to enhance metabolic stability, lipophilicity, and target binding .
Eigenschaften
IUPAC Name |
2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-(6-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O2/c1-10-3-2-4-16(20-10)21-17(23)9-12-8-15(24-22-12)13-6-5-11(18)7-14(13)19/h2-8H,9H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEYWDBVPRIVSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CC2=NOC(=C2)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
The following compounds from the evidence share structural motifs with the target molecule:
Key Observations:
- Oxazole vs. Thiadiazole (): The target compound’s oxazole ring may confer different electronic and steric properties compared to thiadiazole in compound 7d.
- Fluorophenyl vs. Chlorophenyl/Methoxyphenyl: The 2,4-difluorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to chlorophenyl (EN300-265916) or methoxyphenyl (7d) substituents. Fluorine’s electronegativity may also improve target affinity .
- Pyridine Substituents: The 6-methylpyridin-2-yl group in the target compound contrasts with the unsubstituted pyridine in compounds. Methyl groups can modulate solubility and steric hindrance at binding sites .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The 2,4-difluorophenyl group likely increases the target compound’s logP compared to chlorophenyl (EN300-265916) or methoxyphenyl (7d) analogs. This could enhance blood-brain barrier penetration but reduce aqueous solubility.
- Molecular Weight: The target compound’s molecular weight is expected to exceed 350 g/mol (based on structural complexity), aligning with small-molecule drug candidates. Lower molecular weight analogs (e.g., EN300-265916 at 271.12 g/mol) may exhibit better bioavailability .
- Metabolic Stability: Fluorine atoms in the target compound may reduce oxidative metabolism, prolonging half-life compared to non-fluorinated analogs .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
